Comparison of Hydrogen-Bond Donor/Acceptor Count vs. Des-Hydroxyethyl Analog
The presence of the 1-hydroxyethyl group in the target compound introduces an additional hydrogen-bond donor (OH) and acceptor (OH oxygen) compared with the des-hydroxyethyl analog azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5). This modification increases the total number of hydrogen-bond donors from 1 to 2 and acceptors from 2 to 3, enhancing the compound's capacity for specific polar interactions with biological targets .
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3 (azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone) |
| Comparator Or Baseline | HBD = 1, HBA = 2 (azetidin-3-yl(piperidin-1-yl)methanone, CAS 726122-84-5) |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Structural formula analysis based on molecular composition C11H20N2O2 vs. C9H16N2O |
Why This Matters
Increased hydrogen-bonding capability can improve binding affinity and selectivity for targets requiring specific polar contacts, directly influencing the decision to procure the hydroxyethyl-bearing analog over the simpler scaffold.
